molecular formula C24H25NO6 B282396 4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282396
M. Wt: 423.5 g/mol
InChI Key: UIFQQHCPYHUYST-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as CEP, which stands for cinnamoyl ethylphenylpyrrolone.

Mechanism of Action

CEP exerts its therapeutic effects by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of various cellular processes, including cell proliferation, inflammation, and apoptosis. By inhibiting the activity of NF-κB, CEP can prevent the growth and spread of cancer cells, reduce inflammation, and protect against neuronal damage.
Biochemical and Physiological Effects:
CEP has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. The compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of immune cells, such as macrophages and T cells. CEP has also been shown to induce apoptosis in cancer cells and inhibit their growth and migration.

Advantages and Limitations for Lab Experiments

CEP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has low toxicity and can be administered orally or intravenously. However, CEP has some limitations, including its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

The potential therapeutic applications of CEP are still being explored, and there are several future directions for research. These include investigating the use of CEP in combination with other drugs to enhance its therapeutic effects, developing new formulations of CEP to improve its solubility and bioavailability, and studying its effects in various disease models to identify its potential clinical applications.
In conclusion, 4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, or CEP, is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its mechanism of action has been extensively studied, and it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Further research is needed to fully understand the potential of CEP as a therapeutic agent.

Synthesis Methods

The synthesis of CEP involves the reaction of cinnamic acid with 4-methoxybenzaldehyde, followed by a condensation reaction with ethyl acetoacetate. The resulting product is then subjected to a cyclization reaction using hydrochloric acid, which yields CEP.

Scientific Research Applications

CEP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.

properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-2-(4-methoxyphenyl)-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one

InChI

InChI=1S/C24H25NO6/c1-30-19-10-8-18(9-11-19)22-21(20(27)12-7-17-5-3-2-4-6-17)23(28)24(29)25(22)13-15-31-16-14-26/h2-12,22,26,28H,13-16H2,1H3/b12-7+

InChI Key

UIFQQHCPYHUYST-KPKJPENVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)/C=C/C3=CC=CC=C3

SMILES

COC1=CC=C(C=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)C=CC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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